molecular formula C12H22N2O3 B13515747 Tert-butyl 6-amino-octahydrocyclopenta[b][1,4]oxazine-4-carboxylate

Tert-butyl 6-amino-octahydrocyclopenta[b][1,4]oxazine-4-carboxylate

Cat. No.: B13515747
M. Wt: 242.31 g/mol
InChI Key: GKFXDMXKYWGUTG-UHFFFAOYSA-N
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Description

Tert-butyl 6-amino-octahydrocyclopenta[b][1,4]oxazine-4-carboxylate is a bicyclic organic compound with the molecular formula C12H22N2O3 and is characterized by a fused cyclopentane-oxazine ring system . The structure features a tert-butoxycarbonyl (Boc) protecting group on the oxazine nitrogen and a primary amino group, making it a valuable multifunctional intermediate in synthetic and medicinal chemistry. The Boc group is a cornerstone in peptide synthesis and other organic transformations, allowing for selective deprotection under mild acidic conditions. The primary amino group serves as a versatile handle for further chemical modifications, such as amide bond formation or reductive amination, to create more complex molecular architectures. While specific biological data for this compound is not widely reported in the public domain, structurally related 1,4-oxazine derivatives are recognized as important scaffolds in pharmaceutical research. For instance, similar phenylmorpholine (1,4-benzoxazine) compounds have been investigated for their pharmacological properties, including use as α2C adrenergic receptor agonists . This suggests that this compound holds significant potential as a key synthetic precursor for the development of novel therapeutic agents, chemical probes, and other bioactive molecules. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

Molecular Formula

C12H22N2O3

Molecular Weight

242.31 g/mol

IUPAC Name

tert-butyl 6-amino-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-4-carboxylate

InChI

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-4-5-16-10-7-8(13)6-9(10)14/h8-10H,4-7,13H2,1-3H3

InChI Key

GKFXDMXKYWGUTG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2C1CC(C2)N

Origin of Product

United States

Preparation Methods

Cyclization of Amino Alcohol Precursors

Method A: Cyclization of 1,4-oxazine precursors

  • Starting Material: 6-Amino-1,4-butanediol derivatives or analogous amino alcohols.
  • Reaction Conditions: Cyclization achieved via intramolecular nucleophilic attack under reflux conditions in suitable solvents such as toluene or dichloromethane, often with acid catalysis (e.g., p-toluenesulfonic acid).
  • Protection: The amino group is protected as a Boc derivative to prevent side reactions.

Reaction Scheme:

Amino alcohol + Boc2O → Boc-protected amino alcohol
Cyclization under acid catalysis → Tert-butyl 6-amino-octahydrocyclopenta[b][1,4]oxazine-4-carboxylate

Yields and Notes:

  • Typical yields range from 60-75% under optimized conditions.
  • The cyclization is facilitated by heating at 80-120°C for 4-8 hours.

Multi-step Synthesis via Intermediate Formation

Method B: Sequential formation involving carbamate intermediates

  • Step 1: Synthesis of carbamate intermediates by reacting Boc-protected amino alcohols with di-tert-butyl dicarbonate in dichloromethane at room temperature, yielding Boc-protected amino compounds.
  • Step 2: Cyclization of these intermediates through intramolecular nucleophilic attack, often under reflux with acid or base catalysis, to form the oxazine ring.
  • Step 3: Final deprotection or further functionalization as needed.

Research Data:

  • A study reports a 62% overall yield for such a pathway, involving initial Boc protection followed by cyclization under reflux conditions in dichloromethane for approximately 4 hours.

Direct Amine Functionalization via Amide Formation

Method C: Amidation with Carboxylic Acid Derivatives

  • Starting Material: Carboxylic acid derivatives of the oxazine ring.
  • Reaction Conditions: Activation with carbodiimide reagents such as EDC or DCC in dichloromethane, in the presence of a base like triethylamine.
  • Outcome: Formation of amide bonds, leading to the amino-oxazine derivatives with tert-butyl ester protection.

Research Findings:

  • Yields around 24-27% have been reported for such amidation reactions, often requiring prolonged reaction times (up to 9 days) at room temperature.

Representative Reaction Data Tables

Method Starting Material Reagents & Conditions Yield (%) Remarks
Cyclization of amino alcohol Boc-protected amino alcohol Acid catalysis, reflux (80-120°C), 4-8 hrs 60-75 Efficient ring formation with protected amino group
Sequential Boc protection & cyclization Amino alcohol + Boc2O Dichloromethane, room temp, 4 hrs 62 Multi-step process, high purity
Amidation with carboxylic acid derivatives Carboxylic acid derivative EDC, DCC, DCM, room temp, up to 9 days 24-27 Longer reaction time, lower yield

Notes on Reaction Optimization

  • Solvent Choice: Dichloromethane and DMF are preferred for their inertness and solubility profiles.
  • Temperature Control: Reactions often require reflux conditions (~80-120°C) for optimal cyclization.
  • Protection Strategies: Boc groups are commonly employed for amino protection, removable under acidic conditions.
  • Reaction Duration: Extended reaction times (up to several days) may be necessary for amidation steps involving less reactive carboxylic acids.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-amino-octahydrocyclopenta[b][1,4]oxazine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Tert-butyl 6-amino-octahydrocyclopenta[b][1,4]oxazine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which tert-butyl 6-amino-octahydrocyclopenta[b][1,4]oxazine-4-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Utility : The tert-butyl ester in all three compounds enhances stability during synthesis, enabling facile deprotection under acidic conditions .
  • Material Science : The cyclopentaoxazine core’s rigidity could be advantageous in designing liquid crystals or metal-organic frameworks (MOFs), leveraging its planar structure .

Biological Activity

Tert-butyl 6-amino-octahydrocyclopenta[b][1,4]oxazine-4-carboxylate is a compound of interest due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : Tert-butyl (4aS,7aR)-6-amino-octahydrocyclopenta[b][1,4]oxazine-4-carboxylate
  • Molecular Formula : C12H19N2O3
  • Molecular Weight : 239.29 g/mol

The structure includes an oxazine ring fused with a cyclopentane moiety, contributing to its biological properties.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit various pharmacological activities. Notably, derivatives of oxazine rings have been studied for their potential as:

  • α2C Adrenergic Receptor Agonists : These compounds can modulate neurotransmitter release, influencing conditions such as hypertension and anxiety disorders .
  • Antimicrobial Agents : Some studies suggest that oxazine derivatives possess antimicrobial properties, making them candidates for antibiotic development .

Case Studies

  • Study on Neuropharmacological Effects :
    A study investigated the effects of similar oxazine compounds on neurotransmitter systems in animal models. The results indicated that these compounds could enhance synaptic transmission in adrenergic pathways, suggesting potential applications in treating neurological disorders .
  • Antimicrobial Activity Assessment :
    Another study focused on the antimicrobial properties of oxazine derivatives. The researchers found that certain modifications to the oxazine structure led to increased efficacy against gram-positive bacteria, highlighting the importance of structural variations in biological activity .

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameActivity TypeReference
This compoundα2C Adrenergic Agonist
Tert-butyl 3-amino-2H-benzoxazine-4-carboxylateAntimicrobial
Tert-butyl 5-(4-methoxyphenyl)oxazine-4-carboxylateAntidepressant

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for tert-butyl 6-amino-octahydrocyclopenta[b][1,4]oxazine-4-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodology : Synthesis typically involves multi-step processes, including cyclization of precursor amines, protection/deprotection of functional groups (e.g., tert-butyloxycarbonyl [Boc]), and stereochemical control. Key steps include:

  • Cyclization : Reacting amino-alcohol intermediates with carbonyl sources (e.g., chloroformates) under basic conditions (e.g., triethylamine) to form the oxazine ring .
  • Protection Strategies : Use of Boc groups to stabilize reactive amines during subsequent reactions, followed by acidic deprotection (e.g., trifluoroacetic acid) .
  • Optimization : Yields improve with inert atmospheres (N₂/Ar), anhydrous solvents (tetrahydrofuran, dichloromethane), and controlled temperatures (0–25°C) .
    • Data Table :
StepKey ParametersYield RangePurity (HPLC)
CyclizationTHF, 0°C, Et₃N60–75%>90%
Boc ProtectionDCM, rt, Boc₂O85–95%>95%
DeprotectionTFA/DCM, 0°C90–98%>90%

Q. How is the stereochemistry of this compound confirmed, and which analytical techniques are critical?

  • Methodology :

  • X-ray Crystallography : Single-crystal analysis resolves absolute configurations (e.g., 4aS,8aR stereochemistry in analogous compounds) . SHELX software is widely used for refinement .
  • NMR Spectroscopy : 2D techniques (COSY, NOESY) correlate protons to establish spatial relationships (e.g., coupling constants for axial/equatorial substituents) .
  • Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., amylose derivatives) to confirm enantiopurity .

Q. What are the common chemical transformations of this compound, and how do functional groups dictate reactivity?

  • Key Reactions :

  • Amide Formation : The amino group reacts with activated carboxylic acids (e.g., EDCl/HOBt coupling) to generate peptidomimetics .
  • Boc Deprotection : Acidic cleavage (TFA) yields free amines for further derivatization .
  • Ring-Opening : Nucleophilic attack on the oxazine ring (e.g., by Grignard reagents) modifies the core structure .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound, and what experimental approaches validate these effects?

  • Methodology :

  • Comparative Studies : Synthesize enantiomers and diastereomers to test activity against targets (e.g., enzymes, receptors). For example, (4aS,8aR) vs. (4aR,8aS) configurations may show divergent binding affinities .
  • Molecular Docking : Computational models (e.g., AutoDock) predict interactions with active sites, guiding mutagenesis studies .
    • Data Table :
StereoisomerTarget (e.g., Protease X)IC₅₀ (µM)Binding Energy (kcal/mol)
(4aS,8aR)0.12 ± 0.03-9.8
(4aR,8aS)12.4 ± 1.5-6.2

Q. What computational strategies are employed to predict the reactivity and stability of this compound in solution?

  • Methodology :

  • DFT Calculations : Gaussian or ORCA software models transition states for key reactions (e.g., ring-opening energetics) .
  • Solvent Effects : COSMO-RS simulations predict solubility and stability in polar/non-polar solvents .
  • Hydrogen Bonding Analysis : Graph set analysis (e.g., Etter’s rules) identifies stabilizing interactions in crystal lattices .

Q. How can researchers resolve contradictions in biological activity data across studies involving this compound?

  • Methodology :

  • Meta-Analysis : Systematically compare assay conditions (e.g., buffer pH, co-solvents) that may alter target binding .
  • Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding thermodynamics .
  • Proteomic Profiling : Activity-based protein profiling (ABPP) identifies off-target interactions that explain discrepancies .

Q. What strategies are used to identify pharmacological targets for this compound, and how are structure-activity relationships (SAR) explored?

  • Methodology :

  • SAR Libraries : Synthesize derivatives with varied substituents (e.g., halogenation at position 6) and test against disease-relevant targets (e.g., kinases, GPCRs) .
  • Fragment-Based Screening : X-ray crystallography or cryo-EM identifies binding motifs in target proteins .
    • Data Table :
DerivativeSubstituentTarget Activity (IC₅₀, nM)
6-BromoBr45 ± 5 (Kinase Y)
6-AminoNH₂8 ± 1 (Protease Z)

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